molecular formula C10H16N2O2 B2958958 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1303797-61-6

5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2958958
CAS No.: 1303797-61-6
M. Wt: 196.25
InChI Key: DCWBVUNRENAZLT-UHFFFAOYSA-N
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Description

5-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a branched pentan-3-yl group at the N1 position and a methyl group at the C5 position. The carboxylic acid moiety at the C4 position enhances hydrogen-bonding capabilities, which is critical for interactions with biological targets.

Properties

IUPAC Name

5-methyl-1-pentan-3-ylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-8(5-2)12-7(3)9(6-11-12)10(13)14/h6,8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWBVUNRENAZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=C(C=N1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of an acid catalyst to yield the pyrazole ring. The methyl and carboxylic acid groups are introduced through subsequent functionalization reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohol or aldehyde derivatives of the original compound.

    Substitution: Introduction of various substituents, such as halogens or alkyl groups, onto the pyrazole ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.

Industry: In the industrial sector, the compound can be used in the development of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The substituents at the N1 and C5 positions significantly influence the compound’s properties. Key analogs include:

Table 1: Substituent Effects on Pyrazole-4-carboxylic Acid Derivatives
Compound Name N1 Substituent C5 Substituent Key Properties/Activities
5-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid Pentan-3-yl (branched alkyl) Methyl High lipophilicity (inferred)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Phenyl Methyl Melting point: 136°C; crystalline solid
5-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid 3-Methylphenyl Methyl Moderate lipophilicity; discontinued research product
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 3-Trifluoromethylphenyl Methyl Enhanced electron-withdrawing effects; available commercially
5-Methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid 2-Pyridinyl Methyl Polar heteroaromatic group; potential for hydrogen bonding

Physicochemical Properties

  • Lipophilicity : The pentan-3-yl group in the target compound likely increases logP compared to phenyl or heteroaromatic substituents, improving membrane permeability .
  • Melting Points : Aromatic substituents (e.g., phenyl in ) elevate melting points due to rigid, planar structures, whereas branched alkyl groups (e.g., pentan-3-yl) may reduce crystallinity.
  • Solubility : Polar groups like pyridinyl or trifluoromethyl enhance aqueous solubility compared to purely aliphatic chains.

Biological Activity

5-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H16_{16}N2_2O
  • Molecular Weight : 184.25 g/mol
  • Physical State : Solid
  • Purity : >95% (HPLC)

Pharmacological Activities

Research indicates that pyrazole derivatives, including 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid, exhibit a wide range of biological activities. These include:

  • Anti-inflammatory Activity :
    • Studies have shown that pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from the pyrazole scaffold demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to standard drugs like dexamethasone .
  • Antimicrobial Properties :
    • The compound has been tested against various bacterial strains, including E. coli and Bacillus subtilis, showing promising antimicrobial activity. In vitro studies indicated effective inhibition at concentrations as low as 6.25 µg/mL against Mycobacterium tuberculosis (MTB) strains .
  • Antitumor Effects :
    • Some derivatives have exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The mechanism often involves the induction of apoptosis in tumor cells .
  • CNS Activity :
    • Pyrazole compounds have also been investigated for their effects on the central nervous system, with some showing promise as monoamine oxidase inhibitors (MAOIs), which could be beneficial in treating mood disorders .

The biological activities of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid are attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act by inhibiting specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that mediate inflammation and pain responses.

Study on Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties in vivo. The results showed significant inhibition of carrageenan-induced edema in mice, indicating that these compounds could serve as effective anti-inflammatory agents .

Antimicrobial Activity Evaluation

In a comparative study against standard antibiotics, a derivative of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid demonstrated superior activity against MTB compared to rifampicin, suggesting its potential as a novel therapeutic agent for tuberculosis .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
Anti-inflammatoryUp to 85% TNF-α inhibition
AntimicrobialEffective against E. coli
AntitumorInduction of apoptosis
CNS ActivityPotential MAO inhibition

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